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Compound of Interest

Compound Name: 2-Ethylhexyl 2-ethylhexanoate

Cat. No.: B1346103

Spectroscopic Data of 2-Ethylhexyl 2-
ethylhexanoate: A Technical Guide
Introduction

2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1) is a branched-chain ester widely utilized
in the cosmetics and personal care industry as an emollient and skin conditioning agent.[1] Its
chemical structure, consisting of a 2-ethylhexanoyl group esterified with a 2-ethylhexyl alcohol,
imparts desirable properties such as good spreadability and a non-greasy feel. The quality
control and characterization of this compound are paramount to ensure its purity and
performance in final formulations. This technical guide provides an in-depth analysis of the
spectroscopic data for 2-Ethylhexyl 2-ethylhexanoate, focusing on Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for
researchers, scientists, and professionals in drug development and chemical manufacturing
who require a comprehensive understanding of the spectroscopic profile of this versatile ester.

The molecular structure of 2-Ethylhexyl 2-ethylhexanoate is depicted below. This structure is
the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular Structure of 2-Ethylhexyl 2-ethylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. While a complete, published spectrum for 2-Ethylhexyl 2-ethylhexanoate is not
readily available in the public domain, chemical suppliers like TCI confirm the structure of their
product by NMR.[2] By analyzing the spectra of the precursor molecules, 2-ethylhexanoic acid
and 2-ethylhexanol, and related esters, a reliable prediction of the *H and 13C NMR spectra can
be constructed.

'H NMR Spectroscopy

The proton NMR spectrum of 2-Ethylhexyl 2-ethylhexanoate is expected to be complex due
to the presence of two structurally similar, yet chemically distinct, 2-ethylhexyl moieties and
significant signal overlap in the aliphatic region.

Experimental Protocol (Predicted): A sample of 2-Ethylhexyl 2-ethylhexanoate would be
dissolved in deuterated chloroform (CDCIs) and analyzed using a 400 MHz or higher field NMR
spectrometer.

Predicted *H NMR Data:

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

O-CH:z (from alcohol
~4.0-4.1 d 2H .

moiety)

a-CH (from acid
~22-24 m 1H _

moiety)
~15-17 m 4H CHz (ethyl groups)
~1.2-1.4 m 16H CHz (butyl chains)

CHs (terminal
~0.8-1.0 m 12H

methyls)

The key diagnostic signal is the doublet around 4.0-4.1 ppm, corresponding to the methylene
protons adjacent to the ester oxygen. The methine proton of the acid moiety is expected to be
deshielded by the carbonyl group and appear around 2.2-2.4 ppm. The remaining aliphatic
protons would produce a complex series of overlapping multiplets.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information on the number and chemical environment of the
carbon atoms.

Predicted 3C NMR Data:

Chemical Shift (ppm) Assignment

~176 C=0 (ester carbonyl)

~66 O-CH:z (from alcohol moiety)
~45 a-CH (from acid moiety)
~20-40 Aliphatic CHz and CH
~10-15 Aliphatic CHs

The carbonyl carbon at approximately 176 ppm is a key identifier. The carbon of the O-CH:
group at around 66 ppm and the a-CH of the acid part at roughly 45 ppm are also
characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Ethylhexyl 2-ethylhexanoate will be dominated by the characteristic
absorptions of the ester group and the aliphatic C-H bonds.

Experimental Protocol: A thin film of neat liquid 2-Ethylhexyl 2-ethylhexanoate would be
placed between two salt plates (e.g., NaCl or KBr) for analysis by a Fourier-Transform Infrared
(FTIR) spectrometer.

Characteristic IR Absorption Bands:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1346103?utm_src=pdf-body
https://www.benchchem.com/product/b1346103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~2960, ~2930, ~2870 Strong C-H stretching (aliphatic)
~1735 Strong C=0 stretching (ester)
~1460 Medium C-H bending (CH2)
~1380 Medium C-H bending (CHs)
~1170 Strong C-O stretching (ester)

The most prominent feature in the IR spectrum is the strong absorption band around 1735

cm~1, which is indicative of the ester carbonyl group. The strong C-H stretching bands just

below 3000 cm~1 confirm the aliphatic nature of the molecule. The strong C-O stretching band

around 1170 cm~1 is also characteristic of the ester functional group. The IR spectrum of the

related ethyl 2-ethylhexanoate shows these characteristic peaks.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and identification.

Experimental Protocol: The mass spectrum would be obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with electron ionization (El) at 70 eV.[4]

Mass Spectrometry Data:

miz Relative Intensity Assighment

256 Low [M]* (Molecular lon)

143 Moderate [CH3(CHz2)3CH(C2Hs)COJ*
129 Moderate [CH3(CH2)3sCH(C2Hs)COO]*
113 High [CH3(CHz2)sCH(C2Hs)CHz]*
85 High [CH3(CH2)sCH]*

57 Very High [CaHo]*
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The molecular ion peak at m/z 256 is expected to be of low intensity. The fragmentation pattern
is characterized by cleavage at the ester linkage. The base peak is often observed at m/z 57,
corresponding to the stable butyl cation.[1] Other significant fragments arise from the cleavage
of the ethyl and butyl groups from both the acid and alcohol moieties.
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Caption: Key Fragmentation Pathways of 2-Ethylhexyl 2-ethylhexanoate in Mass
Spectrometry.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive profile for
the characterization of 2-Ethylhexyl 2-ethylhexanoate. The predicted NMR spectra, in
conjunction with the characteristic IR absorption bands and the detailed mass spectral
fragmentation pattern, offer a robust methodology for the identification and quality assessment
of this important cosmetic ingredient. While a complete set of experimentally derived spectra
for 2-Ethylhexyl 2-ethylhexanoate is not compiled in a single public source, the analysis of its
constituent parts and related molecules, supported by supplier data, provides a scientifically
sound basis for its spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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